5-Fluoro-N-(2-methylpropyl)pyridin-3-amine
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Overview
Description
5-Fluoro-N-(2-methylpropyl)pyridin-3-amine is an organic compound with the molecular formula C(9)H({13})FN(_2) It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position and an N-(2-methylpropyl) substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the fluorine and N-(2-methylpropyl) groups.
N-Alkylation: The N-(2-methylpropyl) group is introduced through an alkylation reaction using 2-methylpropylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(2-methylpropyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)), leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)), potentially converting the amine group to an amine oxide.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral conditions.
Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.
Substitution: Nucleophiles in the presence of a base like NaH or K(_2)CO(_3).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amine oxides.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-N-(2-methylpropyl)pyridin-3-amine has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays to understand the role of fluorinated compounds in biological systems.
Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings that require specific fluorinated functionalities.
Mechanism of Action
The mechanism by which 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with target proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-aminopyridine: Similar in structure but lacks the N-(2-methylpropyl) group.
5-Fluoro-N-isopropylpyridin-3-amine: Similar but with an isopropyl group instead of a 2-methylpropyl group.
5-Fluoro-N-(2-methylpropyl)pyridin-2-amine: Similar but with the amine group at the 2-position instead of the 3-position.
Uniqueness
5-Fluoro-N-(2-methylpropyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the N-(2-methylpropyl) group at the 3-position enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H13FN2 |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-fluoro-N-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H13FN2/c1-7(2)4-12-9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3 |
InChI Key |
QAFUUIXELWJCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=CN=C1)F |
Origin of Product |
United States |
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